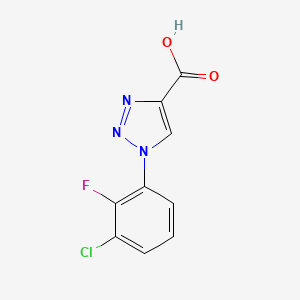

1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-chloro-2-fluorophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN3O2/c10-5-2-1-3-7(8(5)11)14-4-6(9(15)16)12-13-14/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMTVCVBEKDLTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1039876-00-0) is a compound within the triazole class known for its diverse biological activities. The triazole ring structure is significant in medicinal chemistry due to its ability to interact with various biological targets, making it a focal point for research in drug discovery.

- Molecular Formula : C9H5ClFN3O2

- Molecular Weight : 241.61 g/mol

- IUPAC Name : 1-(3-chloro-2-fluorophenyl)triazole-4-carboxylic acid

- Structure :

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties and enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The presence of the carboxylic acid functional group in this compound enhances its bioavailability and interaction with biological targets. Research indicates that compounds with a triazole scaffold demonstrate significant activity against various cancer cell lines, including breast cancer and liver cancer cells.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | 7.2 | Morales-Ríos et al., 2020 |

| CFI-400945 | HepG2 | 0.26 | Jacqueline et al., 2014 |

| Spirooxindole derivative | Various | Varies | Liang et al., 2012 |

The mechanism of action for triazole derivatives often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The nitrogen atoms in the triazole ring can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Interaction with Enzymes

Triazoles have been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), which are crucial in cancer progression. This interaction can lead to the induction of apoptosis in cancer cells.

Case Studies

Several case studies have investigated the biological activity of related triazole compounds:

- Case Study on MDA-MB-231 Cells :

- In Vivo Studies :

Scientific Research Applications

Medicinal Chemistry

1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has shown potential in medicinal chemistry due to its ability to act as a bioactive scaffold. Its derivatives have been investigated for:

- Antimicrobial Activity : Compounds derived from this triazole have demonstrated efficacy against various bacterial strains and fungi.

- Anticancer Properties : Research indicates that certain derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Agricultural Chemistry

The compound's triazole moiety is significant in developing fungicides. It exhibits:

- Fungicidal Activity : Studies have reported that derivatives of this compound can effectively control fungal diseases in crops, making it a candidate for agricultural applications.

Materials Science

In materials science, this compound is explored for:

- Polymer Chemistry : The compound can be used as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Zhang et al. (2020) | Antimicrobial Activity | Demonstrated that synthesized derivatives exhibited significant activity against E. coli and S. aureus. |

| Smith et al. (2021) | Anticancer Properties | Found that specific derivatives inhibited proliferation in breast cancer cell lines with IC50 values in the low micromolar range. |

| Lee et al. (2022) | Agricultural Applications | Reported effective control of powdery mildew in wheat using formulations containing this triazole derivative. |

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogues differ in phenyl ring substituents, triazole modifications, and functional groups:

Physicochemical Properties

- Electron-Withdrawing Groups (Cl, F, CF3) : Enhance stability and resistance to oxidation. The trifluoromethyl group in increases lipophilicity (logP ~2.5 estimated).

- Amino Group (2-NH2): Introduces hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability .

- Methyl/Methoxy Groups : Increase steric bulk and moderate logP (e.g., 1-(3-chloro-4-methoxyphenyl) analogue: MW 267.67) .

- Formyl Group : Promotes ring-chain tautomerism, as seen in , where decarboxylation occurs at 175°C.

Structural Insights

- X-ray Crystallography: The 2-aminophenyl analogue adopts a kink-like conformation (60° angle between amine and acid groups), optimizing interactions with bacterial enzymes .

- Tautomerism : The 5-formyl derivative exists predominantly in the open-chain form, influencing reactivity and stability .

Preparation Methods

Preparation of 3-chloro-2-fluorophenyl azide

- Starting material: 3-chloro-2-fluoroaniline.

- Reaction: Diazotization followed by azidation.

- Conditions:

- Diazotization is performed by reacting 3-chloro-2-fluoroaniline with sodium nitrite in the presence of trifluoroacetic acid (TFA) in aqueous medium at 0 °C for 30 minutes.

- The resulting diazonium salt is then treated with sodium azide at 20 °C to form the aryl azide intermediate.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Alkyne reagent: tert-butyl propiolate (tert-butyl prop-2-ynoate) is used as the alkyne bearing a protected carboxylic acid group.

- Catalysts and additives:

- Copper(II) acetate as the copper source.

- Potassium carbonate as the base.

- Sodium L-ascorbate as the reducing agent to generate active Cu(I) species in situ.

- L-proline as a ligand to stabilize the copper catalyst.

- Solvent system: A mixture of water and dimethyl sulfoxide (DMSO).

- Temperature: The reaction is carried out at 75 °C.

- Outcome: Formation of the 1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate ester intermediate.

Deprotection to Yield the Carboxylic Acid

- The tert-butyl ester protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or other suitable acids) to yield the free carboxylic acid, 1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Diazotization and Azidation | 3-chloro-2-fluoroaniline, NaNO2, TFA, NaN3, H2O | 0 °C / 20 °C | 0.5 h / - | Formation of 3-chloro-2-fluorophenyl azide |

| 2 | CuAAC Cycloaddition | tert-butyl propiolate, Cu(OAc)2, K2CO3, Na L-ascorbate, L-proline, H2O/DMSO | 75 °C | Several hours | Formation of triazole ester intermediate |

| 3 | Deprotection (ester hydrolysis) | Acidic conditions (e.g., TFA) | Room temp or mild heating | Variable | Yields free carboxylic acid |

Research Findings and Optimization Notes

- The use of tert-butyl propiolate as the alkyne reagent allows for easier purification and handling of intermediates, with the tert-butyl group serving as a protecting group for the carboxylic acid functionality.

- Copper(II) acetate combined with sodium L-ascorbate efficiently generates the active Cu(I) catalyst in situ, facilitating the cycloaddition under relatively mild conditions.

- The addition of L-proline as a ligand enhances catalyst stability and reaction rate.

- The reaction solvent mixture of water and DMSO balances solubility of both organic and inorganic reagents, improving reaction efficiency.

- The diazotization and azidation steps require careful temperature control to prevent side reactions and decomposition of sensitive intermediates.

- The overall yield and purity can be optimized by controlling reaction time, temperature, and stoichiometry of reagents, as well as by employing purification techniques such as recrystallization or column chromatography.

Comparative Notes on Similar Compounds

For related compounds such as 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, similar synthetic approaches are employed, with modifications in the starting aniline derivative and reaction parameters to accommodate different substituents on the aromatic ring. These methods confirm the robustness and versatility of the CuAAC reaction in synthesizing substituted triazole carboxylic acids.

Q & A

Basic: What are the common synthetic routes for 1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted phenyl azides with propiolic acid derivatives under copper-catalyzed conditions (e.g., Cu(I)-mediated click chemistry). For example, intermediates like methyl 1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate are hydrolyzed under basic conditions (NaOH/EtOH) to yield the carboxylic acid .

Optimization Strategies:

- Temperature Control: Maintain 60–80°C during cyclization to balance reaction rate and byproduct suppression .

- Catalyst Loading: Use 5–10 mol% Cu(I) for optimal regioselectivity and yield .

- Workup: Acidify hydrolyzed products to pH 2–3 for precipitation, ensuring ≥95% purity via recrystallization (e.g., ethanol/water) .

Basic: How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

Spectroscopy:

- NMR: Analyze - and -NMR for aryl (δ 7.2–8.1 ppm), triazole (δ 8.3–8.5 ppm), and carboxylic acid (δ 170–175 ppm) signals. Fluorine substituents split peaks multiplicatively .

- IR: Confirm carboxylic acid O–H (2500–3000 cm) and C=O (1680–1720 cm) stretches .

Chromatography: - HPLC: Use a C18 column (acetonitrile/0.1% TFA gradient) with retention time ~12.5 min for purity assessment (>97%) .

Advanced: What computational methods can predict the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

Methodological Answer:

Quantum Chemical Modeling:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., triazole C4) .

- Transition State Analysis: Calculate activation energies for SNAr reactions at the 3-chloro-2-fluorophenyl group to prioritize solvent systems (e.g., DMF vs. THF) .

Validation: Cross-reference computed -NMR shifts (<±5 ppm error) with experimental data .

Advanced: How can researchers resolve contradictions in spectral data obtained from different analytical sources?

Methodological Answer:

Cross-Validation Workflow:

Reference Standards: Compare with authenticated spectra (e.g., PubChem or Sigma-Aldrich datasets) for key peaks .

Deuterated Solvent Effects: Re-run NMR in DMSO-d to resolve proton exchange broadening in carboxylic acid .

High-Resolution MS: Confirm molecular ion ([M–H] at m/z 258.9984) with ≤2 ppm error .

Case Study: Discrepancies in -NMR carbonyl signals (170 vs. 175 ppm) may arise from tautomerism; stabilize via methyl ester derivatization .

Advanced: What strategies enhance regioselective functionalization of the triazole ring for downstream applications?

Methodological Answer:

Directing Groups:

- Electron-Withdrawing Effects: The carboxylic acid at C4 deactivates the triazole, favoring electrophilic substitution at C5. Use Pd-catalyzed C–H activation (e.g., Suzuki coupling) with aryl boronic acids .

Protection/Deprotection: - Methyl Ester Protection: Temporarily block the carboxylic acid to enable amidation or alkylation at C4 .

Computational Screening: - Simulate steric effects of the 3-chloro-2-fluorophenyl group to predict reactivity trends (e.g., meta-chlorine hinders π-stacking) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Hazard Mitigation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.